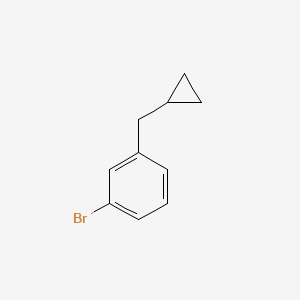

1-Bromo-3-(cyclopropylmethyl)benzene

Description

BenchChem offers high-quality 1-Bromo-3-(cyclopropylmethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(cyclopropylmethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(cyclopropylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-3-1-2-9(7-10)6-8-4-5-8/h1-3,7-8H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGWOAMARPSFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-3-(cyclopropylmethyl)benzene CAS number and identifiers

An In-depth Technical Guide to 1-Bromo-3-(cyclopropylmethyl)benzene

This guide provides a comprehensive technical overview of 1-Bromo-3-(cyclopropylmethyl)benzene, a valuable building block for researchers and professionals in drug development and materials science. While a specific CAS number for this compound is not consistently reported in major chemical databases, its molecular structure and properties can be confidently defined based on established chemical principles and data from closely related analogues.

Core Identifiers and Physicochemical Properties

Precise identification is critical for scientific rigor. The key identifiers for 1-Bromo-3-(cyclopropylmethyl)benzene are detailed below. It is important to note that while a dedicated CAS number is not readily found, the structural information is unambiguous.

| Identifier | Value | Source |

| IUPAC Name | 1-Bromo-3-(cyclopropylmethyl)benzene | N/A |

| Molecular Formula | C₁₀H₁₁Br | [1][2][3][4] |

| Molecular Weight | 211.10 g/mol | [2][3][4] |

| Canonical SMILES | C1CC1CC2=CC=CC(=C2)Br | N/A |

| InChI Key | MLGWOAMARPSFQE-UHFFFAOYSA-N | N/A |

Predicted Physicochemical Properties:

The following properties are estimated based on the compound's structure and data from similar molecules, such as 1-bromo-3-cyclopropylbenzene and other brominated aromatic hydrocarbons.

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow liquid or solid | Based on analogues like 1-bromo-3-cyclopropylbenzene.[5] |

| Boiling Point | ~230-250 °C | Extrapolated from related brominated aromatic compounds.[6] |

| Melting Point | N/A | Likely a low-melting solid or liquid at room temperature. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene). | Typical for aryl halides.[7] |

Synthesis and Mechanistic Considerations

The synthesis of 1-Bromo-3-(cyclopropylmethyl)benzene can be approached through several established synthetic routes. A logical and efficient method involves the Grignard reaction, a cornerstone of C-C bond formation in organic chemistry.

Proposed Synthetic Pathway: Grignard Reaction

This protocol outlines the synthesis starting from 3-bromobenzyl bromide and cyclopropylmagnesium bromide. The choice of a Grignard reagent is based on its high nucleophilicity and commercial availability.

Sources

- 1. 5-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 98891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 6134-56-1 | 6-Bromo-1,2,3,4-tetrahydronaphthalene [synthonix.com]

- 3. echemi.com [echemi.com]

- 4. 1-bromo-1,2,3,4-tetrahydronaphthalene;CAS No.:75238-77-6 [chemshuttle.com]

- 5. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-bromo-3-methyl- (CAS 591-17-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. SATHEE: Chemistry Aryl Halides [sathee.iitk.ac.in]

Technical Guide: Synthesis Pathways for 1-Bromo-3-(cyclopropylmethyl)benzene

Executive Summary

This technical guide details the synthesis of 1-Bromo-3-(cyclopropylmethyl)benzene , a critical intermediate in medicinal chemistry often utilized for introducing metabolic stability via the cyclopropyl moiety. The molecule features a meta-substituted bromobenzene ring linked to a cyclopropyl group via a methylene spacer.

The synthesis of this motif presents two specific chemoselective challenges:

-

Preservation of the Aryl-Bromide: The C-Br bond is labile under zero-valent metal catalysis (Pd, Ni) and strong reducing conditions (Li/Na), requiring protocols that avoid hydrodehalogenation.

-

Cyclopropyl Ring Stability: The strained ring is susceptible to acid-catalyzed ring opening, particularly when adjacent to a carbocation-stabilizing benzylic position.

This guide prioritizes two pathways: a Constructive Route (Simmons-Smith Cyclopropanation) for reliability, and a Convergent Route (Negishi Coupling) for scale-up efficiency.

Retrosynthetic Analysis

To ensure structural integrity, we analyze the target molecule through two primary disconnections.

Strategic Disconnections

-

Path A (Ring Construction): Disconnection of the cyclopropane C-C bonds leads to 1-Allyl-3-bromobenzene . This route utilizes the Furukawa-modified Simmons-Smith reaction, leveraging the alkene as a template for the carbene transfer.

-

Path B (C-C Coupling): Disconnection at the benzylic position leads to 1-Bromo-3-iodobenzene and an organometallic (cyclopropylmethyl)zinc reagent. This relies on chemoselective cross-coupling (Negishi) where the C-I bond reacts preferentially over the C-Br bond.

Figure 1: Retrosynthetic strategies highlighting the Constructive (Path A) and Convergent (Path B) approaches.

Pathway 1: The Simmons-Smith Protocol (Recommended)

This pathway is recommended for laboratory-scale synthesis (1g – 50g) due to the high stability of the intermediates and the avoidance of expensive palladium catalysts.

Phase 1: Preparation of 1-Allyl-3-bromobenzene

Direct allylation of 1,3-dibromobenzene is prone to over-alkylation. A more controlled approach involves the Grignard reaction of 3-bromobenzaldehyde followed by reduction, or the direct coupling of allylmagnesium bromide with 3-bromo-iodobenzene (if chemoselectivity allows). However, the most robust method uses 3-bromophenylmagnesium bromide and allyl bromide .

Reaction Logic:

Note: To prevent Wurtz-type homocoupling, the Grignard reagent must be added slowly to an excess of allyl bromide.

Phase 2: Furukawa-Modified Simmons-Smith Cyclopropanation

The classical Zn-Cu couple is often capricious. The Furukawa modification uses diethylzinc (

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvent: Charge the flask with 1-Allyl-3-bromobenzene (1.0 equiv) and anhydrous Dichloroethane (DCE) (0.2 M concentration). DCE is preferred over ether for higher reaction temperatures.

-

Reagent Formation: Cool the solution to -15°C. Add

(1.0 M in hexanes, 2.5 equiv) dropwise.-

Safety:

is pyrophoric. Use strictly inert conditions.

-

-

Carbenoid Generation: Add

(2.5 equiv) dropwise via syringe, maintaining the temperature below -10°C. The solution will typically turn milky or cloudy. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. If conversion is incomplete (monitor via TLC/GCMS), heat to 40°C.

-

Quench: Cool to 0°C. Quench carefully with saturated aqueous

.-

Caution: Vigorous gas evolution (ethane) and foaming will occur.

-

-

Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with 1M HCl (to remove Zn salts), saturated

, and brine. Dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc 98:2). The cyclopropane product is less polar than the alkene.

Critical Control Point:

The 1-allyl-3-bromobenzene precursor must be free of aldehyde impurities, as aldehydes react violently with

Pathway 2: Negishi Coupling (Scalable)

For larger scales, the Negishi coupling offers a convergent approach. This method relies on the significant reactivity difference between Aryl-Iodide and Aryl-Bromide bonds in oxidative addition steps.

Mechanism & Selectivity

We utilize 1-Bromo-3-iodobenzene . The C-I bond (

Reagents:

-

Electrophile: 1-Bromo-3-iodobenzene.

-

Nucleophile: (Cyclopropylmethyl)zinc bromide (prepared from cyclopropylmethyl bromide and Zn dust activated with LiCl).

-

Catalyst:

or

Protocol:

-

Zinc Reagent Prep: In a Schlenk tube, activate Zn dust (1.5 equiv) with LiCl (1.6 equiv) in dry THF. Add cyclopropylmethyl bromide (1.0 equiv) and stir at RT for 4 hours to form the organozinc reagent.

-

Coupling: In a separate reactor, dissolve 1-bromo-3-iodobenzene (0.8 equiv relative to Zn) and

(3 mol%) in dry THF. -

Addition: Transfer the organozinc solution to the aryl iodide solution via cannula.

-

Reaction: Stir at 50°C for 6–8 hours.

-

Workup: Quench with dilute HCl, extract with ether, and purify via distillation.

Analytical Data & Validation

The following data profiles are expected for the purified target: 1-Bromo-3-(cyclopropylmethyl)benzene.

| Metric | Specification | Rationale |

| Physical State | Colorless oil | Typical for low MW alkyl-aryl halides. |

| GC-MS (EI) | Characteristic Br isotope pattern ( | |

| 1H NMR | Diagnostic high-field cyclopropyl protons. | |

| 1H NMR | Doublet indicates coupling to the methine CH. | |

| 13C NMR | Carbon attached to Bromine (upfield shift). |

Workflow Visualization

Figure 2: Operational workflow for the Furukawa-modified Simmons-Smith protocol.

Safety & Handling

-

Diiodomethane (

): High density. Light sensitive. Store over Cu wire. -

Diethylzinc (

): Pyrophoric. Ignites on contact with air. All transfers must use positive nitrogen pressure and cannula techniques. A bucket of dry sand must be available for small spill containment (do not use water). -

Waste Disposal: Zinc residues are toxic to aquatic life. Aqueous wastes containing zinc salts must be segregated.

References

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

-

Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1][2] Tetrahedron, 24(1), 53–58. Link

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3] Organic Reactions, 58, 1–415. Link

-

Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Era in Organometallic Chemistry. The Journal of Organic Chemistry, 67(1), 106-114. Link

-

Knochel, P., et al. (2004). Functionalized Organozinc Compounds. Chemical Reviews, 104(12), 6297-6320. Link

Sources

1-Bromo-3-(cyclopropylmethyl)benzene molecular structure and conformation

Molecular Architecture, Conformational Dynamics, and Synthetic Protocols

Executive Summary

1-Bromo-3-(cyclopropylmethyl)benzene (CAS: 931430-39-6) represents a high-value scaffold in modern drug discovery, serving as a robust bioisostere for leucine or isoleucine side chains while offering superior metabolic stability compared to standard alkylbenzenes. This guide provides a comprehensive technical analysis of the molecule, focusing on its unique conformational preferences driven by the cyclopropylcarbinyl motif and establishing a self-validating synthetic protocol via the Furukawa-modified Simmons-Smith reaction.

Structural Architecture & Electronic Properties

The molecule comprises a meta-brominated benzene ring linked to a cyclopropyl moiety via a single methylene (

Electronic Distribution

The meta positioning of the bromine atom relative to the cyclopropylmethyl group is critical.

-

Bromine (C-1): Exerts an inductive electron-withdrawing effect (-I), deactivating the ring but directing electrophilic substitution to the ortho (relative to itself) and para positions. It serves as a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Cyclopropylmethyl (C-3): Acts as a weak electron donor via hyperconjugation. The cyclopropyl group, often termed a "pseudo-double bond," possesses high

-character in its C-C bonds (Walsh orbitals), allowing it to stabilize adjacent positive charges or interact with the aromatic

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Significance |

| Formula | Core Scaffold | |

| Molecular Weight | 211.10 g/mol | Fragment-based design compliant |

| LogP | ~3.8 | High Lipophilicity (CNS penetration potential) |

| Rotatable Bonds | 2 | Conformational flexibility limited by cyclopropyl bulk |

| Topological Polar Surface Area | 0 | Non-polar, requires polar decoration for solubility |

Conformational Dynamics

Understanding the 3D orientation of the cyclopropyl group relative to the benzene ring is vital for binding affinity predictions. Unlike a simple propyl chain, the cyclopropyl group introduces significant steric bulk and electronic constraints.

The Bisected Conformation

In cyclopropylcarbinyl systems, the "bisected" conformation is generally preferred electronically, where the plane of the cyclopropyl ring bisects the

-

Preferred State: The gauche orientation of the cyclopropyl group relative to the phenyl ring is often the global minimum to minimize steric clash, while maintaining favorable

interactions. -

Rotational Barrier: The rotation around the

bond has a barrier of approximately 3–5 kcal/mol, making the molecule dynamic at physiological temperatures but capable of locking into specific binding pockets.

Figure 1: Conformational energy landscape showing the transition from electronically preferred bisected states to the sterically favored gauche minimum.

Strategic Synthesis: The Furukawa Protocol

While various routes exist (e.g., reduction of cyclopropyl ketones), the most chemically precise method for high-purity synthesis involves the Simmons-Smith cyclopropanation of 1-allyl-3-bromobenzene. This route avoids the side-reactions common in Grignard couplings of benzyl halides.

Retrosynthetic Logic

-

Precursor: 1-Bromo-3-(prop-2-en-1-yl)benzene (3-Bromoallylbenzene)

-

Transformation: Olefin

Cyclopropane via Zinc Carbenoid.

Detailed Protocol (Furukawa Modification)

Reagents:

-

Substrate: 1-Bromo-3-allylbenzene (1.0 equiv)

-

Carbenoid Source: Diethylzinc (

, 1.0 M in hexanes, 2.2 equiv) -

Methylene Source: Diiodomethane (

, 2.2 equiv) -

Solvent: Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

-

Atmosphere: Argon/Nitrogen (Strictly anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

-

Solvent Charge: Add anhydrous DCE (0.2 M concentration relative to substrate) and cool to 0°C.

-

Carbenoid Formation: Add

solution via syringe. Caution: Pyrophoric. -

Reagent Addition: Dropwise addition of

over 20 minutes, maintaining temperature < 5°C. A white precipitate ( -

Substrate Addition: Add 1-Bromo-3-allylbenzene dissolved in minimal DCE dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by GC-MS (Target M+ peak: 210/212).

-

Quench (Critical): Cool to 0°C. Slowly add saturated aqueous

. Note: Vigorous gas evolution (ethane). -

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove Zn salts), saturated

, and brine. Dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is a colorless oil.

Self-Validation Checkpoints:

-

NMR (

): Disappearance of olefinic protons (5.0–6.0 ppm). Appearance of cyclopropyl high-field signals (0.1–0.6 ppm). -

TLC: Product typically has a higher

than the starting alkene in non-polar solvent systems.

Figure 2: Optimized synthetic workflow utilizing the Allylation/Simmons-Smith pathway to ensure correct methylene linker insertion.

Application in Drug Discovery

Bioisosterism

The cyclopropylmethyl group is a validated bioisostere for:

-

Isobutyl groups: Similar steric volume but with restricted conformation.

-

Benzyl groups: The cyclopropane ring mimics the edge of a phenyl ring but lacks the aromatic

-stacking capability, useful for probing

Metabolic Stability

A primary advantage of this scaffold is the mitigation of metabolic liability.

-

Mechanism: In standard alkylbenzenes (e.g., propylbenzene), the benzylic position is highly susceptible to CYP450-mediated hydroxylation.

-

Cyclopropyl Effect: While the methylene linker in 1-bromo-3-(cyclopropylmethyl)benzene is still benzylic, the adjacent cyclopropyl group sterically hinders the approach of the heme-iron oxo species. Furthermore, the cyclopropyl ring itself is resistant to oxidation compared to standard alkyl chains due to the high bond dissociation energy of its

bonds (approx. 106 kcal/mol vs 98 kcal/mol for secondary alkyls).

Analytical Data (Typical)

For verification of the synthesized material:

-

NMR (400 MHz,

-

NMR (100 MHz,

References

-

Simmons-Smith Mechanism & Furukawa Modification

- Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.

-

Source:

-

Cyclopropyl Group in Medicinal Chemistry

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

-

Source:

-

Conformational Analysis of Cyclopropylcarbinyl Systems

- Wiberg, K. B., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having -acceptor Substituents. Acta Crystallographica.

-

Source:

-

Metabolic Stability of Cyclopropyl Motifs

- Meanwell, N. A. (2014).

-

Source:

Sources

An In-Depth Technical Guide to the Material Safety Data Sheet of Aromatic Bromides for Research and Development

A Note on Chemical Specificity and Safety:

In the interest of scientific integrity and personnel safety, it is crucial to understand that extrapolating safety and toxicological data from structurally similar but distinct molecules is not a valid or safe practice. Each chemical possesses a unique toxicological profile.

Therefore, this guide has been constructed using 1-Bromo-3-cyclopropylbenzene (CAS No. 1798-85-2) as an illustrative example. This compound is structurally related and has more accessible, albeit still limited, public data. This guide serves to demonstrate the structure, depth, and type of information that a comprehensive MSDS technical document should contain. The data herein should NOT be used for the risk assessment or handling of 1-Bromo-3-(cyclopropylmethyl)benzene or any other chemical. Always refer to the specific MSDS provided by the manufacturer for any chemical you handle.

Exemplary Technical Guide: 1-Bromo-3-cyclopropylbenzene

This guide provides a detailed examination of the known safety and handling information for 1-Bromo-3-cyclopropylbenzene, offering insights into its chemical properties, associated hazards, and the rationale behind recommended safety protocols.

Chemical and Physical Properties

Understanding the physicochemical properties of a compound is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions, influencing storage, handling, and emergency response.

| Property | Value | Source |

| CAS Number | 1798-85-2 | [1] |

| Molecular Formula | C₉H₉Br | [1] |

| Molecular Weight | 197.07 g/mol | [1] |

| Appearance | Solid or liquid | [2][3] |

| Boiling Point | 230 °C at 760 mmHg | [3] |

| Flash Point | 95.5 °C | [3] |

| Density | 1.474 g/cm³ | [3] |

| Vapor Pressure | 0.102 mmHg at 25°C | [3] |

| Refractive Index | 1.604 | [3] |

Note on Physical State: There is conflicting information regarding the physical state of this compound at room temperature, with some sources listing it as a solid and others as a liquid. This ambiguity underscores the importance of consulting the manufacturer-specific documentation. If received as a solid, it likely has a low melting point.

Hazard Identification and GHS Classification

1-Bromo-3-cyclopropylbenzene is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its irritant properties.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The "Warning" signal word associated with these classifications indicates a moderate level of hazard.[1] The primary risks are associated with direct contact with the skin and eyes, and inhalation of its vapors or aerosols, which can lead to irritation of the respiratory tract.[1][4]

Toxicological Profile: An Evidence-Based Assessment

-

Skin and Eye Irritation: As a Category 2 irritant, contact with the skin can cause inflammation, redness, and discomfort.[1] Eye contact is more serious, with the potential to cause significant irritation that is reversible within 21 days.[1] The causality lies in the chemical's ability to disrupt the lipid bilayers of cell membranes, leading to an inflammatory response.

-

Respiratory Irritation: Inhalation may lead to irritation of the nose, throat, and lungs.[1][4] This is a common property of many volatile and semi-volatile organic compounds.

The absence of comprehensive toxicological data necessitates a cautious approach. It should be handled as a substance with unknown long-term effects.

Experimental Workflow for Safe Handling

A self-validating system for handling hazardous chemicals involves a multi-layered approach, from preparation to disposal. The following workflow is designed to minimize exposure and mitigate risks.

Caption: A typical experimental workflow for handling hazardous chemicals.

Detailed Protocols

5.1. Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazard classification. The principle is to create a barrier between the researcher and the chemical.

-

Hand Protection: Impermeable gloves, such as nitrile gloves, are mandatory.[5] Always inspect gloves for tears or punctures before use.[6]

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to prevent splashes to the eyes.[5]

-

Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities, impermeable protective clothing may be necessary.[5]

-

Respiratory Protection: All handling of this substance should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] In the event of a large spill or ventilation failure, a self-contained breathing apparatus may be required for emergency response.[5]

5.2. First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.

-

After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

5.3. Firefighting Measures

1-Bromo-3-cyclopropylbenzene is a combustible solid/liquid with a flash point of 95.5°C.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and hydrogen bromide.[7]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[5]

Logical Relationships of Hazards and Controls

The following diagram illustrates the relationship between the inherent hazards of 1-Bromo-3-cyclopropylbenzene and the control measures designed to mitigate them.

Caption: Hazard-Control relationship for 1-Bromo-3-cyclopropylbenzene.

Disposal Considerations

Chemical waste must be managed in a way that minimizes its impact on health and the environment.

-

Waste Segregation: Dispose of this material as hazardous waste. Do not mix with other waste streams unless explicitly permitted.

-

Disposal Method: Waste should be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain.

References

-

PubChem. (n.d.). 1-Bromo-3-cyclopropylbenzene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-3-cyclopropylthiobenzene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

ILO and WHO. (2021). International Chemical Safety Cards: 1-Bromo-3-chloropropane. Retrieved February 19, 2026, from [Link]

-

CP Lab Safety. (n.d.). 1-Bromo-3-cyclopentenylbenzene, min 98%, 25 grams. Retrieved February 19, 2026, from [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved February 19, 2026, from [Link]

Sources

- 1. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-cyclopropylbenzene AldrichCPR 1798-85-2 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Bromo-3-cyclopropylbenzene, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. carlroth.com [carlroth.com]

Predicted Reactivity of the C-Br Bond in 1-Bromo-3-(cyclopropylmethyl)benzene

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Bromo-3-(cyclopropylmethyl)benzene is a valuable building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its synthetic utility is primarily dictated by the reactivity of the carbon-bromine (C-Br) bond, which serves as a versatile handle for constructing more complex molecular architectures. This guide provides a detailed analysis of the predicted reactivity of this C-Br bond, grounded in fundamental principles of physical organic chemistry. We will explore the electronic and steric influence of the meta-positioned cyclopropylmethyl substituent, predict the molecule's performance in key reaction classes, and discuss potential competing reaction pathways. The central thesis is that the C-Br bond in this molecule is highly susceptible to transformations involving organometallic intermediates, most notably palladium-catalyzed cross-coupling reactions, while being recalcitrant to classical nucleophilic aromatic substitution pathways.

Introduction: The Strategic Importance of Aryl Bromides

Aryl halides, and bromides in particular, represent a cornerstone of modern synthetic chemistry. Their prevalence in drug discovery and development stems from their optimal balance of reactivity and stability. Unlike the more reactive but less stable aryl iodides, or the more stable but less reactive aryl chlorides, aryl bromides provide a reliable and cost-effective entry point for a vast array of chemical transformations.[1] The title compound, 1-Bromo-3-(cyclopropylmethyl)benzene, incorporates two key structural motifs: the reactive aryl bromide and the cyclopropylmethyl group, a feature often associated with improved metabolic stability and desirable physicochemical properties in drug candidates. Understanding the reactivity of the C-Br bond in the context of the meta-cyclopropylmethyl substituent is therefore critical for its effective deployment in synthesis.

Analysis of the C(sp²)-Br Bond

The C-Br bond in 1-Bromo-3-(cyclopropylmethyl)benzene is a linkage between an sp²-hybridized carbon of the aromatic ring and a bromine atom. This hybridization imparts distinct characteristics compared to a C(sp³)-Br bond found in alkyl halides.

-

Bond Strength: The C(sp²)-Br bond is significantly stronger and shorter than a typical C(sp³)-Br bond. This is due to the increased s-character of the sp² orbital, which creates a stronger sigma bond. The bond dissociation energy for the C-Br bond in bromobenzene is considerably higher than in alkyl bromides, making homolytic cleavage more difficult.[2][3][4] Furthermore, heterolytic cleavage to form an aryl cation is highly unfavorable as it would disrupt the aromaticity of the ring.[2][5]

-

Polarity and Partial Double Bond Character: The lone pairs on the bromine atom can participate in resonance with the benzene π-system. This delocalization imparts a degree of partial double bond character to the C-Br bond, further strengthening it and reducing its susceptibility to traditional SN1 and SN2 type reactions.[5]

Influence of the meta-Cyclopropylmethyl Substituent

The reactivity of the C-Br bond is modulated by the electronic and steric properties of the substituent at the 3-position.

Electronic Effects

The cyclopropylmethyl group is considered a weak electron-donating group (EDG). Its influence is primarily transmitted through an inductive effect.

-

Inductive Effect: As an alkyl group, the -CH2-C3H5 moiety is electron-releasing through the sigma framework (+I effect). This effect slightly increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive toward electrophiles in electrophilic aromatic substitution.[6][7] However, its impact on the reactivity of the C-Br bond in reactions like cross-coupling is less pronounced from the meta position.

-

Resonance Effect: The unique electronic nature of the cyclopropyl group, whose Walsh orbitals can conjugate with adjacent π-systems, is well-documented.[8][9] However, in 1-Bromo-3-(cyclopropylmethyl)benzene, the intervening methylene (-CH2-) spacer insulates the cyclopropyl ring from direct resonance interaction with the benzene π-system. Therefore, a significant resonance-based electron-donating effect is not operative.

The net result is a weak activation of the benzene ring, with minimal electronic impact on the C-Br bond itself from the meta position. This is in contrast to substituents at the ortho or para positions, which would have a more direct electronic influence on the reaction center.

Steric Effects

Due to its placement at the meta position, the cyclopropylmethyl group exerts negligible steric hindrance on the C-Br bond at the 1-position. This accessibility is a significant advantage, as it allows for a wide range of catalysts and reagents to approach the reaction site without impediment.[10][11]

Predicted Reactivity in Key Transformation Classes

The structural features discussed above lead to a clear hierarchy of predicted reactivity for the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions (High Predicted Reactivity)

This is the most important and predictable reaction class for this substrate. Aryl bromides are excellent substrates for a multitude of Pd-catalyzed reactions, which proceed via a well-established catalytic cycle.[12][13] The general order of reactivity for aryl halides in the crucial oxidative addition step is I > Br > OTf > Cl.[1]

Diagram 1: General Catalytic Cycle for Palladium Cross-Coupling

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Question: Maximum energy is required to break the C-Br bond heterolytical.. [askfilo.com]

- 3. vaia.com [vaia.com]

- 4. The dissociation energy of a carbon-bromine bond is typically - Brown 15th Edition Ch 18 Problem 15a [pearson.com]

- 5. Why is Bromobenzene unreactive class 11 chemistry CBSE [vedantu.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. ias.ac.in [ias.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Solubility of 1-Bromo-3-(cyclopropylmethyl)benzene in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-3-(cyclopropylmethyl)benzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-bromo-3-(cyclopropylmethyl)benzene. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. We will explore the molecular structure of 1-bromo-3-(cyclopropylmethyl)benzene to predict its solubility in a range of common organic solvents. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of its solubility is presented, complete with explanations for key procedural choices. This guide aims to equip the reader with the foundational knowledge and practical tools necessary to effectively work with this compound in a laboratory setting.

Introduction: Understanding the Molecule and the Importance of Solubility

1-Bromo-3-(cyclopropylmethyl)benzene is an aromatic compound featuring a benzene ring substituted with a bromine atom and a cyclopropylmethyl group. Its chemical structure is foundational to its physical and chemical properties, including its solubility. In the realm of drug discovery and development, solubility is a critical parameter that influences a compound's bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of a compound's solubility profile is therefore a prerequisite for its advancement through the development pipeline.

The principle of "like dissolves like" is the cornerstone of solubility prediction[1][2]. This principle states that a solute will dissolve best in a solvent that has a similar polarity[2]. The polarity of a molecule is determined by the distribution of electron density across its structure. In the case of 1-bromo-3-(cyclopropylmethyl)benzene, the bromine atom introduces a degree of polarity due to its electronegativity, while the benzene ring and the cyclopropylmethyl group are largely nonpolar.

Predicted Solubility Profile of 1-Bromo-3-(cyclopropylmethyl)benzene

2.1. Analysis of Molecular Structure

-

Bromobenzene Moiety: The core of the molecule is a bromobenzene structure. Bromobenzene itself is known to be insoluble in water but soluble in a wide array of organic solvents, including ethanol, diethyl ether, and acetone[1][3]. This is due to the predominantly nonpolar nature of the benzene ring.

-

Cyclopropylmethyl Group: The cyclopropylmethyl group is an alkyl substituent and is nonpolar in nature. The cyclopropyl group itself is known to be a good donor in hyperconjugation, which can influence the electronic properties of the benzene ring, but its primary contribution to solubility is its nonpolar character[4].

2.2. Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, 1-bromo-3-(cyclopropylmethyl)benzene is expected to exhibit the following solubility characteristics:

-

High Solubility in Nonpolar Solvents: Due to the significant nonpolar character of the benzene ring and the cyclopropylmethyl group, high solubility is anticipated in nonpolar solvents such as hexane, toluene, and diethyl ether.

-

Good Solubility in Moderately Polar Solvents: The presence of the bromine atom provides some polarity, suggesting good solubility in moderately polar solvents like dichloromethane, ethyl acetate, and acetone.

-

Lower Solubility in Highly Polar Solvents: The molecule lacks strong hydrogen bond donors or acceptors, which are crucial for high solubility in highly polar protic solvents like methanol and ethanol. Therefore, its solubility in these solvents is expected to be lower compared to nonpolar solvents.

-

Insoluble in Water: Given its predominantly hydrophobic nature and the lack of significant hydrogen bonding capability, 1-bromo-3-(cyclopropylmethyl)benzene is predicted to be insoluble in water[1][5].

The following table summarizes the predicted solubility of 1-bromo-3-(cyclopropylmethyl)benzene in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar nature of the solute aligns well with the nonpolar nature of these solvents, leading to favorable van der Waals interactions. |

| Moderately Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | Good to High | The dipole moment of the C-Br bond allows for dipole-dipole interactions with these solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good | These solvents are strong dipole acceptors and can interact with the polarizable benzene ring and the C-Br bond. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The lack of hydrogen bond donating capabilities in the solute limits its interaction with these protic solvents. |

| Aqueous | Water | Insoluble | The large nonpolar surface area of the molecule leads to a hydrophobic effect, making it energetically unfavorable to dissolve in water. |

Experimental Determination of Solubility

To quantitatively determine the solubility of 1-bromo-3-(cyclopropylmethyl)benzene, a robust and validated experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for this purpose[6].

3.1. Rationale for the Shake-Flask Method

The shake-flask method involves adding an excess of the solid solute to a known volume of the solvent and agitating the mixture until equilibrium is reached[6]. The concentration of the dissolved solute in the saturated solution is then determined analytically. This method is considered a "gold standard" because it allows for the system to reach thermodynamic equilibrium, providing a true measure of solubility.

3.2. Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for determining the solubility of 1-bromo-3-(cyclopropylmethyl)benzene.

3.3. Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1-bromo-3-(cyclopropylmethyl)benzene into a series of glass vials with screw caps. The excess is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. Alternatively, the samples can be centrifuged at a high speed, and the supernatant can be carefully collected.

-

-

Analysis:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of 1-bromo-3-(cyclopropylmethyl)benzene in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

3.4. Self-Validating Aspects of the Protocol

-

Use of Excess Solute: Ensures that the solution is truly saturated.

-

Controlled Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Sufficient Equilibration Time: Allows the dissolution process to reach a thermodynamic endpoint.

-

Effective Phase Separation: Prevents undissolved solid from contaminating the sample for analysis, which would lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Intermolecular Forces and Solubility

The solubility of 1-bromo-3-(cyclopropylmethyl)benzene is governed by the interplay of various intermolecular forces between the solute and solvent molecules. The following diagram illustrates these interactions.

-

Van der Waals Forces: These are the primary forces at play between the nonpolar regions of 1-bromo-3-(cyclopropylmethyl)benzene and nonpolar solvents.

-

Dipole-Dipole Interactions: The polar C-Br bond can engage in dipole-dipole interactions with polar solvent molecules.

The overall solubility is determined by the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Conclusion

References

-

Solubility of Things. (n.d.). Bromobenzene. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

-

Qiji Chemical. (n.d.). Bromobenzene. [Link]

-

Florida Atlantic University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Sunrise Group. (n.d.). Bromobenzene. [Link]

-

PubChem. (n.d.). 1-Bromo-3-cyclopropylbenzene. [Link]

-

Guanghua Technology. (n.d.). Bromobenzene. [Link]

-

PubChem. (n.d.). Bromobenzene. [Link]

-

PubChem. (n.d.). 1-Bromo-3-(3-bromo-1-methylcyclopentyl)benzene. [Link]

-

PubChem. (n.d.). 1-Bromo-3-cyclohexylbenzene. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). [Link]

-

PubChem. (n.d.). 1-Bromo-3-cyclopropylthiobenzene. [Link]

-

Solubility of Things. (n.d.). 1-Bromo-3-fluorobenzene. [Link]

-

SpringerLink. (n.d.). Studies on the Effect of Water-Soluble Polymers on Drug–Cyclodextrin Complex Solubility. [Link]

-

MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

-

National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

-

Wikipedia. (n.d.). Cyclopropyl group. [Link]

-

PubChem. (n.d.). 1-Bromo-3-cyclopropoxybenzene. [Link]

-

MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.ws [chem.ws]

- 3. Bromobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 5. Bromobenzene Detailed Information, Properties, Uses, Safety Data & Supplier Guide - Expert Chemical Analysis from China [qiji-chem.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 1-Bromo-3-(cyclopropylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 1-Bromo-3-(cyclopropylmethyl)benzene. In the absence of direct empirical data for this specific molecule, this paper synthesizes information from established principles of organic chemistry and published research on analogous structures, namely bromoarenes and molecules containing the cyclopropylmethyl moiety. The guide offers insights into the anticipated thermal behavior, proposes likely degradation mechanisms, and provides detailed, field-proven experimental protocols for the empirical evaluation of its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a foundational resource for scientists and researchers engaged in the development, handling, and formulation of this and structurally related compounds.

Introduction and Molecular Profile

1-Bromo-3-(cyclopropylmethyl)benzene is an aromatic compound featuring a benzene ring monosubstituted with a bromine atom and a cyclopropylmethyl group at the meta position. Its unique structural combination, incorporating both a halogenated aromatic ring and a strained cycloalkane motif, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. The presence of the reactive cyclopropylmethyl group and the carbon-bromine bond suggests potential thermal liabilities that warrant careful consideration, especially in the context of drug substance stability, formulation processing, and long-term storage. Understanding the thermal stability and degradation profile of this molecule is therefore critical for ensuring product quality, safety, and efficacy.

| Property | Value | Source |

| Molecular Formula | C10H11Br | Inferred from structure |

| Molecular Weight | 211.10 g/mol | Inferred from structure |

| CAS Number | Not available | N/A |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge of similar compounds |

Anticipated Thermal Stability Profile

The overall thermal stability of 1-Bromo-3-(cyclopropylmethyl)benzene will be dictated by the interplay of the electronic and steric effects of its constituent functional groups. The benzene ring itself is highly stable, but the substituents introduce potential points of thermal degradation.

-

The Bromoarene Moiety: The carbon-bromine bond in aryl bromides is known to be susceptible to homolytic cleavage at elevated temperatures. The stability of this bond can be influenced by the electronic nature of other substituents on the aromatic ring. In this case, the cyclopropylmethyl group is generally considered to be weakly electron-donating, which may have a minor stabilizing effect on the C-Br bond compared to unsubstituted bromobenzene. However, under significant thermal stress, cleavage of this bond is a probable degradation pathway.[1][2]

-

The Cyclopropylmethyl Group: The cyclopropylmethyl group is notable for its high degree of ring strain, which makes it prone to thermal rearrangement.[3] This reactivity is a key consideration in the overall thermal stability of the molecule. The relief of this strain provides a thermodynamic driving force for ring-opening reactions. These rearrangements can proceed through either radical or cationic intermediates, depending on the specific conditions.[4][5]

Based on these considerations, it is anticipated that the degradation of 1-Bromo-3-(cyclopropylmethyl)benzene will initiate at the weaker of the C-Br bond or through rearrangement of the cyclopropylmethyl group.

Proposed Thermal Degradation Pathways

Two primary degradation pathways are proposed for 1-Bromo-3-(cyclopropylmethyl)benzene under thermal stress:

Pathway A: Degradation Initiated by the Bromoarene Moiety

At elevated temperatures, homolytic cleavage of the C-Br bond is a likely initiating step. This would generate a 3-(cyclopropylmethyl)phenyl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions.

-

Hydrogen Abstraction: The phenyl radical can abstract a hydrogen atom from another molecule to form cyclopropylmethylbenzene.

-

Dimerization: Two phenyl radicals can combine to form biphenyl derivatives.

-

Reaction with Oxygen: In the presence of oxygen, the phenyl radical can react to form phenolic and other oxidized species. At very high temperatures, there is a possibility of forming polybrominated dibenzofurans, although this is more commonly associated with polybrominated diphenyl ethers.[2]

The bromine radical is also highly reactive and can participate in a variety of radical chain reactions, potentially leading to further degradation of the starting material and the formation of a complex mixture of brominated byproducts.[6]

Caption: Proposed degradation pathway initiated by C-Br bond cleavage.

Pathway B: Degradation Initiated by the Cyclopropylmethyl Group

The high ring strain of the cyclopropylmethyl group makes it susceptible to thermal rearrangement. This can proceed via a radical mechanism involving homolytic cleavage of a C-C bond in the cyclopropane ring.

-

Ring Opening: The initial cyclopropylmethyl radical can undergo rapid ring-opening to form the more stable homoallyl radical (3-butenyl radical).[4][7] This radical can then participate in further reactions.

-

Rearrangement to Cyclobutyl Radical: The cyclopropylmethyl radical is in equilibrium with the cyclobutyl radical, although this is generally a less favored pathway under purely thermal conditions without a catalyst.[5]

The resulting rearranged radicals can then undergo similar secondary reactions as described in Pathway A, such as hydrogen abstraction and dimerization, leading to a variety of isomeric products.

Caption: Proposed degradation pathway initiated by cyclopropylmethyl rearrangement.

It is important to note that these pathways are not mutually exclusive and may occur concurrently, leading to a complex mixture of degradation products. The predominant pathway will depend on the specific temperature and environmental conditions.

Experimental Evaluation of Thermal Stability

To empirically determine the thermal stability and degradation profile of 1-Bromo-3-(cyclopropylmethyl)benzene, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. Use an inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidative degradation, allowing for the study of the inherent thermal stability.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Bromo-3-(cyclopropylmethyl)benzene into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Experimental Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 500 °C).

-

Record the mass loss and the derivative of the mass loss (DTG) as a function of temperature.

-

-

Data Analysis:

-

The onset temperature of decomposition is determined from the initial point of significant mass loss.

-

The DTG curve will show peaks corresponding to the temperatures of maximum rates of decomposition, which can indicate a multi-step degradation process.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Bromo-3-(cyclopropylmethyl)benzene into a hermetically sealed DSC pan to prevent volatilization before decomposition. An empty, sealed pan should be used as a reference.

-

Experimental Program:

-

Equilibrate the sample at a low temperature (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses all expected thermal events.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Endothermic peaks will correspond to melting and boiling.

-

Exothermic peaks will indicate decomposition or other chemical reactions.

-

The area under the peaks can be integrated to determine the enthalpy of the transition.

-

Experimental Workflow

Sources

- 1. echa.europa.eu [echa.europa.eu]

- 2. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 7. Thermal rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and selanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 1-Bromo-3-(cyclopropylmethyl)benzene

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-(cyclopropylmethyl)benzene . While aryl bromides are standard electrophiles in palladium-catalyzed coupling, the presence of the cyclopropylmethyl motif requires specific attention to catalyst selection to prevent radical-induced ring opening (cyclopropylcarbinyl rearrangement).

We present two distinct protocols:

-

Protocol A (The Workhorse): A cost-effective, robust method using Pd(dppf)Cl₂ for standard boronic acids.

-

Protocol B (High-Performance): A rapid, high-turnover method using Buchwald G4 Precatalysts for sterically demanding or heteroaryl coupling partners.[1]

Substrate Profile & Chemoselectivity[2]

Target Substrate: 1-Bromo-3-(cyclopropylmethyl)benzene[1]

-

CAS: 1798-85-2 (Analogous)[1]

-

Molecular Weight: 211.10 g/mol [1]

-

Key Structural Feature: The cyclopropyl ring is separated from the arene by a methylene spacer (benzylic position).

Stability Considerations (Expertise & Causality)

The cyclopropylmethyl group is a well-known "radical clock."[1] If the reaction mechanism involves a Single Electron Transfer (SET) or generates a benzylic radical, the cyclopropyl ring will rapidly open to form a homoallyl radical (

-

Avoid: Nickel-catalyzed conditions involving radical mediators (e.g., photoredox dual catalysis) or unligated Pd nanoparticles at extreme temperatures.[1]

-

Recommended: Standard Pd(0)/Pd(II) two-electron cycles.[1] Both protocols below maintain the integrity of the cyclopropyl ring by ensuring rapid reductive elimination and avoiding radical pathways.

Protocol A: General Purpose (Pd(dppf)Cl₂)

Recommended for coupling with simple aryl boronic acids (phenyl, tolyl, anisyl).

Reaction Matrix

| Component | Reagent | Equivalents | Role |

| Electrophile | 1-Bromo-3-(cyclopropylmethyl)benzene | 1.0 equiv | Limiting Reagent |

| Nucleophile | Aryl Boronic Acid | 1.2 - 1.5 equiv | Coupling Partner |

| Catalyst | Pd(dppf)Cl₂[1] · CH₂Cl₂ | 3 - 5 mol% | Robust, air-stable catalyst |

| Base | K₂CO₃ (2M Aqueous) | 3.0 equiv | Activator (Boronate formation) |

| Solvent | 1,4-Dioxane | [0.2 M] | Miscibility with aqueous base |

Step-by-Step Methodology

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.5 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

-

Note: If the electrophile is a solid, add it here. If liquid (likely for this substrate), add in step 3.

-

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

).[1][2] -

Solvent Addition: Syringe in 1,4-Dioxane (degassed). Add 1-Bromo-3-(cyclopropylmethyl)benzene (1.0 equiv) via syringe.[1]

-

Base Activation: Add degassed 2M K₂CO₃ aqueous solution (3.0 equiv).

-

Critical Step: The biphasic mixture requires vigorous stirring (>800 RPM) to ensure phase transfer.

-

-

Reaction: Heat the block to 90°C for 4–12 hours.

-

Monitoring: Check TLC or LCMS.[1] Look for the disappearance of the bromide (Rt will shift significantly).

-

-

Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Extract aqueous layer

with EtOAc.[1] Dry organics over Na₂SO₄, filter, and concentrate.[2]

Protocol B: High-Complexity (Buchwald G4)

Recommended for heteroaryl boronic acids, sterically hindered partners, or when low catalyst loading (<1 mol%) is required.

Rationale

This protocol utilizes XPhos Pd G4 .[1] The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition into the aryl bromide and, crucially, accelerates reductive elimination, preventing side reactions like dehalogenation or homocoupling. The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.

Reaction Matrix

| Component | Reagent | Equivalents | Role |

| Electrophile | 1-Bromo-3-(cyclopropylmethyl)benzene | 1.0 equiv | Limiting Reagent |

| Nucleophile | Heteroaryl Boronic Acid/Pin Ester | 1.2 equiv | Coupling Partner |

| Catalyst | XPhos Pd G4 | 1 - 2 mol% | High-turnover precatalyst |

| Base | K₃PO₄ (0.5 M Aqueous) | 2.0 - 3.0 equiv | Mild, effective base |

| Solvent | THF or Toluene | [0.25 M] | THF for polarity; Toluene for non-polar |

Step-by-Step Methodology

-

Catalyst Prep: In a glovebox or under strict Schlenk technique, add XPhos Pd G4 (0.02 equiv), Boronic acid (1.2 equiv), and Base (K₃PO₄, 3.0 equiv) to the vial.

-

Variation: If using aqueous K₃PO₄, add it last via syringe outside the glovebox.

-

-

Solvent/Substrate: Add degassed THF and the aryl bromide substrate.

-

Thermal Cycle: Heat to 60°C (mild heating is often sufficient for XPhos).

-

Self-Validating Check:

-

LCMS Analysis: If significant protodehalogenation (loss of Br, replaced by H) is observed, lower the temperature to 40°C and increase catalyst loading to 3 mol%.

-

Color: The reaction usually turns from orange/red to black (Pd precipitation) upon completion.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow and decision points for the synthesis, ensuring a self-correcting workflow.

Figure 1: Decision tree for selecting the optimal coupling protocol based on partner complexity.

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Protodehalogenation (M-Br | Overheating or Hydride source | Reduce temp by 20°C. Switch solvent to Toluene (non-protic).[1] Ensure anhydrous base if possible.[1][4] |

| Homocoupling (Ar-Ar) | Oxygen presence | Re-degas solvents (sparge with Ar for 15 min).[1][4] Ensure system is sealed. |

| No Reaction | Catalyst Poisoning | Check Lewis basic sites on partner (pyridines/amines).[1] Switch to Protocol B (Buchwald ligands protect Pd center). |

Analytical Validation

-

1H NMR: Look for the diagnostic cyclopropyl protons (0.2–0.6 ppm) to ensure the ring is intact.

-

LCMS: Verify the mass of the biaryl product. The cyclopropylmethyl group adds mass +55.09 vs the bare phenyl.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Bruno, N. C., et al. (2013). Buchwald G3 and G4 Precatalysts: A New Family of Palladium Precatalysts for Cross-Coupling. Chemical Science, 4, 916-920. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][5] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]

-

BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Link[1]

-

Sigma-Aldrich. (2024).[1] Buchwald Precatalysts User Guide. Link

Sources

Application Note: A Step-by-Step Guide to the Formation of (3-(cyclopropylmethyl)phenyl)magnesium Bromide

Abstract

This document provides a comprehensive, in-depth protocol for the synthesis of the Grignard reagent (3-(cyclopropylmethyl)phenyl)magnesium bromide from its corresponding aryl halide, 1-Bromo-3-(cyclopropylmethyl)benzene. This guide is tailored for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles, critical parameters, and troubleshooting strategies. By grounding the protocol in mechanistic understanding, this note aims to empower scientists to execute the synthesis with high efficiency, safety, and reproducibility.

Introduction: The Utility of Grignard Reagents

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1][2] Grignard reagents, with the general formula R-Mg-X, are organomagnesium halides that function as potent nucleophiles and strong bases.[3][4][5][6] Their synthesis involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[7] This process effectively inverts the polarity of the carbon atom attached to the halogen from electrophilic to strongly nucleophilic, a concept known as "umpolung".[8]

The target molecule for this guide, (3-(cyclopropylmethyl)phenyl)magnesium bromide, is a valuable intermediate for introducing the 3-(cyclopropylmethyl)phenyl moiety into more complex molecular architectures, a common structural motif in medicinal chemistry. The successful formation of this reagent hinges on meticulous control of experimental conditions, primarily the exclusion of atmospheric moisture and the proper activation of the magnesium surface.[1][3][9]

The Reaction Mechanism: A Surface-Mediated Process

The formation of a Grignard reagent is not a simple insertion but a complex, surface-mediated radical process.[8][10] The mechanism is generally accepted to proceed via a single-electron transfer (SET) from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond in 1-Bromo-3-(cyclopropylmethyl)benzene.[2][8][11]

Key Mechanistic Steps:

-

Single-Electron Transfer (SET): An electron is transferred from the magnesium metal to the aryl bromide, leading to the formation of an aryl radical anion which rapidly fragments.

-

Radical Pair Formation: This fragmentation yields an aryl radical and a bromide anion, which is associated with a magnesium (I) radical cation (Mg˙⁺) on the metal surface.

-

Radical Recombination: The highly reactive aryl radical rapidly recombines at the magnesium surface with the MgBr moiety to form the final organomagnesium compound, (3-(cyclopropylmethyl)phenyl)magnesium bromide.[8]

The ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), plays a crucial role by coordinating to the magnesium atom.[8] This solvation stabilizes the Grignard reagent, preventing its aggregation and maintaining its reactivity in solution.[4]

Caption: Mechanism of Grignard reagent formation.

Critical Parameters for Successful Synthesis

The high reactivity of Grignard reagents makes their preparation sensitive to several experimental variables. Strict adherence to these parameters is essential for success.

-

Anhydrous Conditions: This is the single most critical requirement. Grignard reagents are powerful bases and will react rapidly with any protic source, especially water, to quench the reagent and form the corresponding hydrocarbon.[1][2][3] All glassware must be rigorously dried, and anhydrous solvents must be used. The entire reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[3]

-

Magnesium Activation: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1][9] This layer must be disrupted to expose the fresh, reactive metal surface. Common activation methods include:

-

Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane is the most common laboratory method.[1][2] Iodine reacts with the magnesium to form MgI₂, disrupting the oxide layer, while 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, cleaning the surface.[1]

-

Mechanical Activation: Vigorously stirring the dry magnesium turnings or gently crushing them with a glass rod can physically break the MgO layer, exposing fresh metal.[9][12]

-

-

Solvent Selection: Ethereal solvents are required for Grignard reagent formation.[3] Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most common choices.[13] THF is often preferred for preparing aryl Grignard reagents from the less reactive aryl bromides due to its higher boiling point and superior solvating ability.[4][8] More environmentally benign solvents like 2-methyltetrahydrofuran (2-MeTHF) are also excellent alternatives.[13]

-

Reaction Initiation: The start of the reaction, or initiation, is often the most challenging step. Successful initiation is typically indicated by one or more of the following observations:

-

Temperature Control: Grignard formation is an exothermic process.[1][14] Once initiated, the rate of addition of the aryl bromide must be carefully controlled to maintain a gentle reflux. Overly rapid addition can lead to an uncontrolled exotherm and an increase in side reactions, particularly Wurtz coupling.[2][14]

-

Potential Side Reactions:

-

Wurtz Coupling: The primary side reaction is the coupling of the aryl radical intermediate with another molecule of the aryl bromide or the formed Grignard reagent to produce a biphenyl derivative. This is minimized by slow addition of the halide to the magnesium suspension, which keeps the halide concentration low.[2][13]

-

Detailed Experimental Protocol

This protocol outlines the formation of (3-(cyclopropylmethyl)phenyl)magnesium bromide on a laboratory scale.

Materials and Equipment

| Item | Specification | Purpose |

| Reagents | ||

| 1-Bromo-3-(cyclopropylmethyl)benzene | >98% purity | Starting Material |

| Magnesium Turnings | 99.5%+ purity, Grignard grade | Metal Reactant |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Solvent |

| Iodine | Crystal, Reagent Grade | Initiator/Activator |

| Inert Gas | Nitrogen or Argon, high purity | Anhydrous Atmosphere |

| Glassware & Equipment | ||

| Three-Neck Round Bottom Flask | Sized for reaction volume | Reaction Vessel |

| Reflux Condenser | Control solvent evaporation | |

| Pressure-Equalizing Dropping Funnel | Controlled addition of halide | |

| Glass Stopper / Septum | Seal unused neck | |

| Magnetic Stir Plate & Stir Bar | Agitation | |

| Heating Mantle / Oil Bath | Gentle heating for initiation | |

| Schlenk Line / Inert Gas Manifold | Maintain inert atmosphere | |

| Syringes and Needles | Anhydrous transfers |

Experimental Workflow

Caption: Step-by-step workflow for Grignard reagent synthesis.

Step-by-Step Procedure

1. Glassware Preparation (The Crucial First Step)

-

Assemble a three-neck round-bottom flask fitted with a reflux condenser (with an inert gas inlet at the top), a pressure-equalizing dropping funnel, and a glass stopper. Ensure all joints are well-sealed.

-

Thoroughly flame-dry all glassware under a gentle flow of nitrogen or argon to remove any adsorbed moisture.[15] Alternatively, oven-dry the glassware at >120 °C for several hours and assemble while hot, allowing it to cool under an inert atmosphere.

2. Reaction Setup

-

Allow the apparatus to cool to room temperature. Maintain a positive pressure of inert gas throughout the entire procedure.

-

Remove the glass stopper and quickly add magnesium turnings (1.2 equivalents) and a single small crystal of iodine to the reaction flask. Replace the stopper.

-

In a separate dry flask, prepare a solution of 1-Bromo-3-(cyclopropylmethyl)benzene (1.0 equivalent) in anhydrous THF. The final concentration should be approximately 0.5-1.0 M. Transfer this solution to the dropping funnel via a cannula or syringe.

3. Initiation

-

Begin vigorous stirring of the magnesium turnings.

-

Add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the flask.

-

Watch for signs of initiation (see Section 3). If the reaction does not start within 5-10 minutes:

-

Gently warm the bottom of the flask with a heat gun or in a warm water bath.

-

If warming fails, add another small crystal of iodine or 1-2 drops of 1,2-dibromoethane.

-

As a last resort, turn off the stirring and carefully crush some of the magnesium turnings against the side of the flask with a dry glass rod (this should be done with extreme care).[9]

-

4. Propagation and Completion

-

Once the reaction has clearly initiated (the exotherm should be noticeable and the iodine color will fade), begin the slow, dropwise addition of the remaining aryl bromide solution from the dropping funnel.

-

Control the addition rate to maintain a steady but gentle reflux of the THF solvent.[1] If the reaction becomes too vigorous, slow the addition and/or cool the flask with a water bath.

-

After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the shiny magnesium metal has been consumed, and the solution is a characteristic cloudy gray or brown color. This may take 1-3 hours after the addition is complete.

Handling, Storage, and Quantification

-

Handling: (3-(cyclopropylmethyl)phenyl)magnesium bromide is now ready for use. It is highly air and moisture-sensitive and should be handled exclusively under an inert atmosphere using syringe or cannula techniques.[14][16]

-

Storage: Grignard reagents are best prepared fresh and used immediately. Short-term storage (a few hours to overnight) is possible in a well-sealed flask under a positive pressure of inert gas at room temperature.[3][17] Avoid cooling in a freezer, as this can cause the reagent to precipitate out of solution.[17]

-

Quantification (Optional): To determine the exact concentration of the Grignard reagent, a titration can be performed. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine in THF and then back-titrating the unreacted iodine with a standardized sodium thiosulfate solution.

Conclusion

The successful formation of (3-(cyclopropylmethyl)phenyl)magnesium bromide is readily achievable through the careful application of fundamental organometallic techniques. The keys to a high-yielding synthesis are the uncompromising exclusion of water and atmospheric gases and the effective activation of the magnesium surface to initiate the reaction. By understanding the causality behind each procedural step, from flame-drying glassware to controlling the rate of addition, researchers can reliably generate this valuable synthetic intermediate for applications in pharmaceutical and materials science research.

References

-

1, University of California, Irvine, Department of Chemistry.

-

3, ChemTox.

-

, Sciencemadness.

-

8, Michigan State University, Department of Chemistry.

-

2, Alfa Chemistry.

-

4, Wikipedia.

-

, Organic Chemistry Academy.

-

13, Oreate AI Blog.

-

18, ACS Publications.

-

, The Organic Chemistry Tutor on YouTube.

-

19, Master Organic Chemistry.

-

16, ResearchGate.

-

12, ResearchGate.

-

9, St. Olaf College Chemistry Department.

-

14, University of Washington, Department of Chemistry.

-

20, ACS Publications.

-

5, Aakash Institute.

-

15, JoVE (Journal of Visualized Experiments).

-

6, Sigma-Aldrich.

-

7, ACS Publications.

-

17, Reddit r/chemistry.

-

21, Coordination Chemistry Reviews.

-

10, ACS Publications.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 6. 格氏試劑 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. web.alfredstate.edu [web.alfredstate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]

- 14. dchas.org [dchas.org]

- 15. jove.com [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 21. fcn.unp.edu.ar [fcn.unp.edu.ar]

The Strategic Utility of 1-Bromo-3-(cyclopropylmethyl)benzene in Modern Pharmaceutical Synthesis

Introduction: The Cyclopropylmethyl Motif as a Bioactive Scaffold Component